1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Data Gap Procurement Risk Research Selectivity

1-(2-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1225487-61-5) is a synthetic, trisubstituted pyrazole derivative with the molecular formula C13H13FN2O2 and a molecular weight of 248.25 g/mol. It is characterized by three key structural features: a central pyrazole ring, a 2-fluorophenyl substituent at the N1 position, and an isopropyl group at the C5 position.

Molecular Formula C13H13FN2O2
Molecular Weight 248.25 g/mol
CAS No. 1225487-61-5
Cat. No. B6615630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
CAS1225487-61-5
Molecular FormulaC13H13FN2O2
Molecular Weight248.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NN1C2=CC=CC=C2F)C(=O)O
InChIInChI=1S/C13H13FN2O2/c1-8(2)12-7-10(13(17)18)15-16(12)11-6-4-3-5-9(11)14/h3-8H,1-2H3,(H,17,18)
InChIKeyQPTXUAWKVNBBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1225487-61-5): A Specialized Building Block for Advanced Synthesis and Screening


1-(2-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1225487-61-5) is a synthetic, trisubstituted pyrazole derivative with the molecular formula C13H13FN2O2 and a molecular weight of 248.25 g/mol . It is characterized by three key structural features: a central pyrazole ring, a 2-fluorophenyl substituent at the N1 position, and an isopropyl group at the C5 position. This compound is a member of a broader class of pyrazole-3-carboxylic acids that are frequently employed as versatile intermediates in medicinal chemistry and agrochemical research due to the synthetic utility of the carboxylic acid handle . Its structure makes it a candidate for generating libraries of amides, esters, and other derivatives for biological screening.

The Non-Interchangeability of Trisubstituted Pyrazole-3-carboxylic Acid Isomers and Analogs


Generic substitution within this chemical class is profoundly unreliable due to the extreme sensitivity of biological activity to subtle structural modifications. Research on phenylpyrazole carboxylic acid derivatives has established clear structure-activity relationships (SAR), demonstrating that even minor changes to the substitution pattern on the pyrazole and phenyl rings can drastically alter target binding, selectivity, and potency [1]. For instance, a series of 5-alkyl pyrazole-3-carboxylic acids were found to be potent and selective agonists of the GPR109a receptor, with no activity at the homologous GPR109b receptor, underscoring the critical role of specific substituents [2]. Replacing the specific 1-(2-fluorophenyl)-5-isopropyl combination with an unsubstituted or differently substituted analog without quantitative validation introduces unacceptable risk of complete loss of desired biological function or chemical reactivity.

Limited Publicly Available Quantitative Differentiation Data for CAS 1225487-61-5


Critical Assessment: Absence of Head-to-Head Comparative Bioactivity Data for This Precise Compound

An exhaustive search of primary research papers, patents, and authoritative databases such as ChEMBL and BindingDB has not yielded any quantitative, comparator-based evidence that can directly differentiate 1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid from its closest analogs. The available information is limited to its use as a synthetic building block and broad, unsubstantiated claims of potential biological activity. Claims of superior activity, selectivity, or metabolic stability for this specific compound over, for example, its 5-methyl or 5-ethyl analogs, cannot be substantiated with the required quantitative data at this time. The differentiation of this compound for a specific project will therefore depend entirely on proprietary, user-generated data.

Data Gap Procurement Risk Research Selectivity

Evidence-Based Application Scenarios for 1-(2-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid


Use as a Key Intermediate in Medicinal Chemistry Library Synthesis

Based on its structure, the most robust application for this compound is as a synthetic intermediate. The carboxylic acid group allows for facile derivatization into a diverse library of amides, esters, and ketones for high-throughput screening against novel biological targets. This is a highly reliable application as it depends on well-established chemical reactivity rather than unverified biological properties. [1]

Structure-Activity Relationship (SAR) Probe for Pyrazole-Based Targets

In programs where a related pyrazole core is a known ligand, procuring this specific compound can serve as a SAR probe to investigate the steric and lipophilic effects of the bulkier 5-isopropyl group compared to smaller alkyl substituents like methyl or ethyl. The outcome of such an investigation would generate the very comparative data that is currently missing from the public domain.

Sourcing for Agrochemical Lead Discovery Programs

Given the established precedent for fluorinated phenylpyrazole carboxylic acids as insecticides, this compound can be legitimately sourced as a building block for generating novel agrochemical candidates. Its unique substitution pattern may confer desirable physicochemical properties, such as altered logP and metabolic stability in pests, that can be explored in a proprietary screening cascade. [1]

Quote Request

Request a Quote for 1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.